molecular formula C14H21ClN4O2 B3000548 Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]azetidine-1-carboxylate CAS No. 2378502-28-2

Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]azetidine-1-carboxylate

Cat. No.: B3000548
CAS No.: 2378502-28-2
M. Wt: 312.8
InChI Key: YGXHGFWZWOVUIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]azetidine-1-carboxylate is a useful research compound. Its molecular formula is C14H21ClN4O2 and its molecular weight is 312.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Modification

  • Synthesis of Fluoroalkyl-Substituted Pyrazoles : Tert-butyl 3-(methylamino)but-2-enoate reacts with fluorinated acetic acid anhydrides, leading to pyrazoles. This illustrates the compound's role in the synthesis of structurally modified pyrazoles, useful in various chemical applications (Iminov et al., 2015).

  • Reactivity and Structural Transformation : The compound's reactivity with carboxylic acids chlorides has been studied, demonstrating its utility in the synthesis of various amides, which are important in pharmaceutical and chemical research (Mironovich & Shcherbinin, 2014).

  • Involvement in Synthesis of Novel Compounds : The compound's derivatives have been used in synthesizing novel compounds, offering a new approach to accessing chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Biological and Pharmacological Applications

  • Anti-mycobacterial and Antifungal Activities : Derivatives of the compound have shown significant anti-mycobacterial and antifungal activities. This highlights its potential in developing new antimicrobial agents (Doležal et al., 2006).

  • Influence on Flavonolignan Production : Studies on the compound's derivatives have shown that they significantly increase flavonolignan production in Silybum marianum cultures, indicating its utility in agricultural and botanical research (Tumova et al., 2005).

  • Synthesis of Ligands for Nicotinic Receptors : Derivatives of the compound have been used in synthesizing ligands for nicotinic receptors, which are important in neurological research and drug development (Karimi & Långström, 2002).

Chemical Properties and Applications

  • Cycloaddition Reactions : The compound's derivatives have been employed in cycloaddition reactions, a critical process in organic synthesis, illustrating its role in creating diverse heterocyclic compounds (Dzedulionytė et al., 2021).

  • Preparation of Protected Amines : The compound has been used in the synthesis of protected amines, which are valuable intermediates in pharmaceutical synthesis (Nativi et al., 1989).

  • Role in Diels-Alder Reactions : The compound is involved in Diels-Alder reactions, a key method in constructing complex organic structures (Padwa et al., 2003).

Safety and Hazards

This compound is associated with several hazard statements: H302, H315, H319, H335 . These codes indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-11(9-19)18(4)7-10-5-17-12(15)6-16-10/h5-6,11H,7-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXHGFWZWOVUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N(C)CC2=CN=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.